molecular formula C18H23N3O2S B6780759 N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-cyclopropyl-1,2-oxazole-5-carboxamide

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-cyclopropyl-1,2-oxazole-5-carboxamide

Cat. No.: B6780759
M. Wt: 345.5 g/mol
InChI Key: DXAALDDGMHTNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-cyclopropyl-1,2-oxazole-5-carboxamide is a synthetic organic compound that features a unique combination of thiazole, oxazole, and cyclopropyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-cyclopropyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-18(16-10-14(21-23-16)13-6-7-13)19-9-8-17-20-15(11-24-17)12-4-2-1-3-5-12/h10-13H,1-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAALDDGMHTNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CCNC(=O)C3=CC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-cyclopropyl-1,2-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: Starting with cyclohexylamine and 2-bromoacetyl bromide, the thiazole ring is formed through a cyclization reaction.

    Oxazole Ring Formation: The oxazole ring is synthesized by reacting 3-cyclopropyl-1,2-diketone with hydroxylamine hydrochloride under acidic conditions.

    Coupling Reaction: The final step involves coupling the thiazole and oxazole intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the oxazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole and oxazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Substituted thiazole or oxazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-cyclopropyl-1,2-oxazole-5-carboxamide is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes and receptors that interact with the thiazole and oxazole rings.

    Pathways Involved: The compound may modulate signaling pathways by binding to specific proteins, thereby altering their activity.

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit biological activity.

    Oxazole Derivatives: Compounds such as oxaprozin and oxacillin, known for their medicinal properties.

Uniqueness: N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-cyclopropyl-1,2-oxazole-5-carboxamide is unique due to the combination of thiazole and oxazole rings with a cyclopropyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.